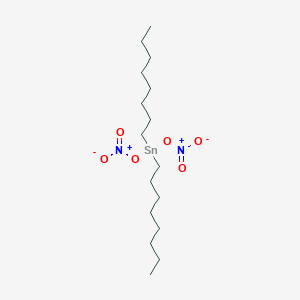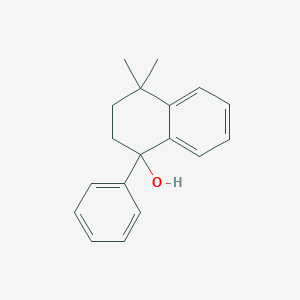![molecular formula C12H8N4O6 B14610194 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 60129-44-4](/img/structure/B14610194.png)
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dinitrophenyl group attached to a hydrazinyl moiety, which is further connected to a cyclohexa-3,5-diene-1,2-dione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione. The reaction is usually carried out in a solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Electrophilic Substitution: The dinitrophenyl group can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and acids such as glacial acetic acid.
Major Products
Applications De Recherche Scientifique
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential mutagenic properties and interactions with biological molecules.
Medicine: Explored for its pharmacological properties, including potential antitumor activities.
Industry: Utilized in the synthesis of various organic compounds and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its reactivity with carbonyl compounds. The hydrazinyl group forms a covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazinyl nitrogen . The compound’s interactions with biological molecules may involve similar covalent bonding mechanisms, leading to its potential pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
1-Hydrazino-2,4-dinitrobenzene: Another similar compound with comparable reactivity and applications.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the cyclohexa-3,5-diene-1,2-dione ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenylhydrazine derivatives
Propriétés
Numéro CAS |
60129-44-4 |
|---|---|
Formule moléculaire |
C12H8N4O6 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H8N4O6/c17-11-4-1-7(5-12(11)18)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,17-18H |
Clé InChI |
QDOMCIYSTFYUFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


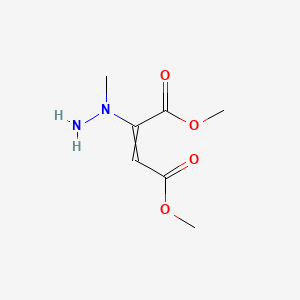
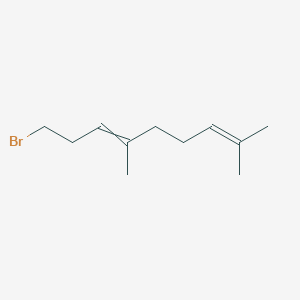
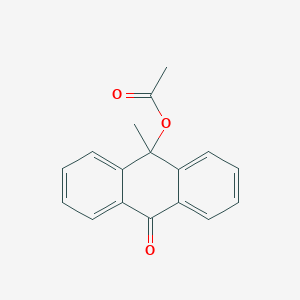
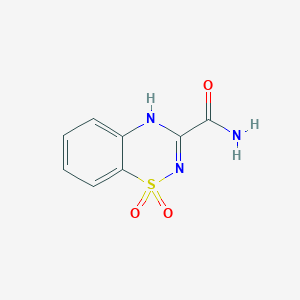
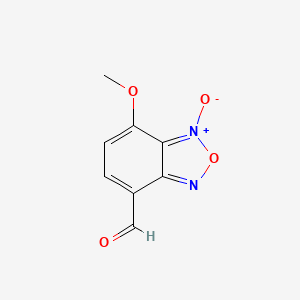


![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
